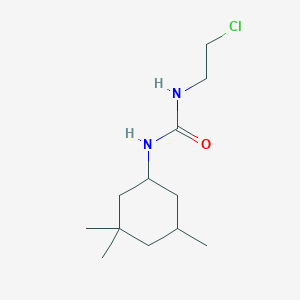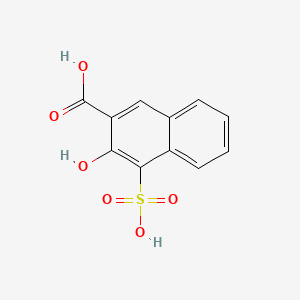
2-Mercapto-N-methyl-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Mercapto-N-methyl-N-phenylbenzamide is a chemical compound with the molecular formula C14H13NOS. It is known for its role as an intermediate in the synthesis of various pharmaceutical agents, particularly in cancer therapy. The compound is characterized by the presence of a mercapto group (-SH) attached to a benzamide structure, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Mercapto-N-methyl-N-phenylbenzamide can be synthesized through several methods. One common route involves the reaction of 2,2’-Disulfanediylbis(N-methylbenzamide) with sodium tetrahydroborate in tetrahydrofuran. This reaction yields the desired compound with high purity .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity, often involving controlled temperatures and the use of high-quality reagents.
Chemical Reactions Analysis
Types of Reactions: 2-Mercapto-N-methyl-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The benzamide structure allows for substitution reactions, particularly at the nitrogen and sulfur atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenated compounds and strong bases are often employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields disulfides, while reduction can produce various thiol derivatives.
Scientific Research Applications
2-Mercapto-N-methyl-N-phenylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Mercapto-N-methyl-N-phenylbenzamide involves its interaction with specific molecular targets. In the context of cancer therapy, it acts as an intermediate in the synthesis of tyrosine kinase inhibitors, which block the activity of enzymes involved in the signaling pathways that promote cancer cell growth and proliferation. The mercapto group plays a crucial role in binding to the active sites of these enzymes, thereby inhibiting their function.
Comparison with Similar Compounds
- 2-Mercapto-N-methylbenzamide
- N-Methyl-N-phenylbenzamide
- N-Methyl-2-sulfanylbenzamide
Comparison: 2-Mercapto-N-methyl-N-phenylbenzamide is unique due to the presence of both a mercapto group and a phenyl group attached to the benzamide structure. This combination imparts distinct chemical properties, such as enhanced reactivity and specificity in biological interactions, compared to its similar compounds.
Properties
CAS No. |
49848-22-8 |
|---|---|
Molecular Formula |
C14H13NOS |
Molecular Weight |
243.33 g/mol |
IUPAC Name |
N-methyl-N-phenyl-2-sulfanylbenzamide |
InChI |
InChI=1S/C14H13NOS/c1-15(11-7-3-2-4-8-11)14(16)12-9-5-6-10-13(12)17/h2-10,17H,1H3 |
InChI Key |
IXJTZQKWVLTXPZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(2-chlorophenyl)-6-cyano-7,11-dimethyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl] acetate](/img/structure/B12795129.png)


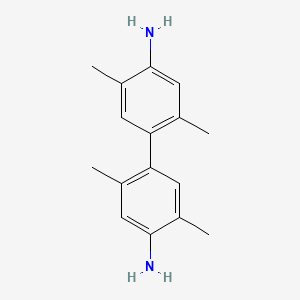
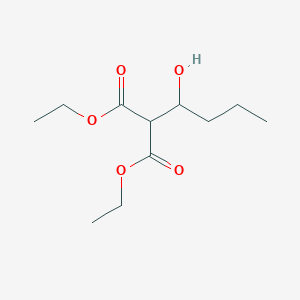
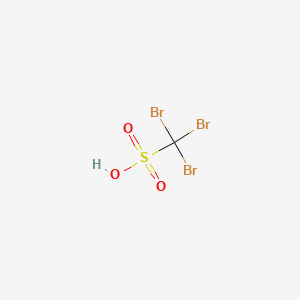
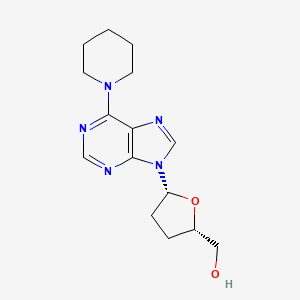
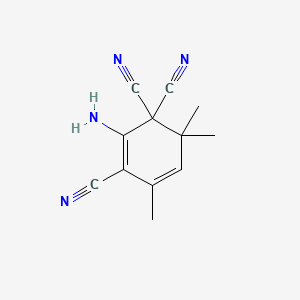
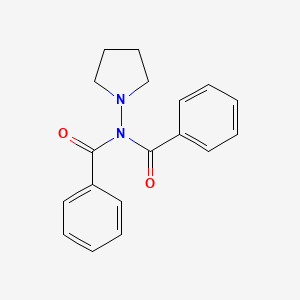
![3-[5-(3,5-difluorophenyl)-3-[[[(1S,3R)-3-fluorocyclopentyl]amino]methyl]-4-methylpyrazol-1-yl]propanenitrile](/img/structure/B12795171.png)
